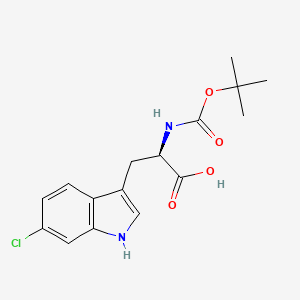
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule characterized by multiple functional groups. This structure suggests significant versatility and utility across various fields, including pharmaceuticals and agrochemicals. The compound features a trifluoromethyl group, which is known for increasing metabolic stability and lipophilicity, making it potentially useful in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves the following steps:
Formation of the Methoxypyrazine Moiety: : This step involves the methoxylation of pyrazine.
Piperidine Derivatization: : Piperidine is then derivatized to introduce the pyrazine moiety.
Coupling with Pyridine Derivative: : The derivatized piperidine is then coupled with a pyridine derivative bearing a trifluoromethyl group.
Industrial Production Methods
For industrial-scale production, optimizing these synthetic steps for high yield and purity is crucial. This often involves:
High-Throughput Screening of Catalysts and Solvents: : To improve efficiency and selectivity.
Process Intensification Techniques: : Such as continuous flow synthesis, which can enhance scalability and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the piperidine ring.
Reduction: : Reduction reactions can target the pyrazine or pyridine moieties.
Substitution: : Both aromatic substitution (electrophilic or nucleophilic) and aliphatic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Use of hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Various halogenating agents and nucleophiles, depending on the desired substitution site.
Major Products Formed
Oxidation: : Formation of corresponding N-oxides.
Reduction: : Yielding deoxygenated or saturated analogs.
Substitution: : Producing various derivatives with modifications at the pyrazine, piperidine, or pyridine moieties.
Scientific Research Applications
The applications of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone are diverse:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of more complex structures.
Biology: : Investigated for potential interactions with biological macromolecules, useful in biochemistry studies.
Medicine: : Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: : Possible use in the development of agrochemicals due to its structural features that enhance stability and efficacy.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Enzyme Inhibition: : It may act as an inhibitor for specific enzymes, preventing the normal substrate from binding.
Receptor Modulation: : It can interact with cellular receptors, altering their activity.
Molecular Targets: : Typically targets include enzymes involved in metabolic pathways or receptors in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other compounds with similar functional groups, (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone stands out due to the following:
Enhanced Lipophilicity: : Due to the trifluoromethyl group.
Greater Metabolic Stability: : Compared to analogs without the trifluoromethyl group.
Unique Combination of Functional Groups: : Which can lead to distinct biological activities.
Similar Compounds
(3-(Pyrazin-2-yl)oxy)piperidine derivatives: : Lacking the methoxy group.
Trifluoromethylpyridine derivatives: : Without the piperidine linkage.
Methoxypyrazine derivatives: : Not combined with piperidine or pyridine groups.
By combining these diverse functionalities, this compound represents a unique entity with vast potential for research and application across multiple scientific domains.
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-26-14-15(22-7-6-21-14)27-12-3-2-8-24(10-12)16(25)11-4-5-13(23-9-11)17(18,19)20/h4-7,9,12H,2-3,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSXTXAUMSPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2418968.png)
![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)

![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)

![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2418980.png)

![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)

![ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)

